molecular formula C10H21N B3421355 2-Isopropyl-5-methylcyclohexanamine CAS No. 21411-81-4

2-Isopropyl-5-methylcyclohexanamine

Cat. No.: B3421355
CAS No.: 21411-81-4
M. Wt: 155.28 g/mol
InChI Key: RBMUAGDCCJDQLE-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylcyclohexanamine is an organic compound with the molecular formula C10H21N. It is a cyclohexylamine derivative, characterized by the presence of an isopropyl group and a methyl group attached to the cyclohexane ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexanamine typically involves the hydrogenation of 2-Isopropyl-5-methylcyclohexanone. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction conditions are optimized to achieve high yields and purity of the desired amine product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The hydrogenation reaction is conducted under controlled conditions to maximize the yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Isopropyl-5-methylcyclohexanone.

    Reduction: Formation of more saturated amines.

    Substitution: Formation of various substituted cyclohexylamine derivatives.

Scientific Research Applications

2-Isopropyl-5-methylcyclohexanamine is utilized in several scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-5-methylcyclohexanol: A related compound with similar structural features but different functional groups.

    2-Isopropyl-5-methylcyclohexanone: The ketone analog of 2-Isopropyl-5-methylcyclohexanamine.

    2-Isopropyl-5-methylcyclohexyl trifluoroacetate: A derivative with a trifluoroacetate group.

Uniqueness

This compound is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity. Its structural features allow it to participate in a wide range of chemical reactions and make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-methyl-2-propan-2-ylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMUAGDCCJDQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20903120
Record name NoName_3716
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20903120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21411-81-4, 2216-54-8
Record name 5-Methyl-2-(1-methylethyl)cyclohexanamine
Source CAS Common Chemistry
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Record name (1R-(1alpha,2beta,5alpha))-2-(Isopropyl)-5-methylcyclohexylamine
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Record name 2-(Isopropyl)-5-methylcyclohexylamine
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Record name 21411-81-4
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Record name 2-(isopropyl)-5-methylcyclohexylamine
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Record name 2-(Isopropyl)-5-methylcyclohexylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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